Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate
CAS No.:
Cat. No.: VC18187921
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O2S |
|---|---|
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O2S/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3 |
| Standard InChI Key | BTCPXNHVVRUGNO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NSC(=C1C(=O)OC(C)(C)C)NC |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s IUPAC name, tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate, reflects its core isothiazole ring substituted with a methyl group at position 3, a methylamino group at position 5, and a tert-butyl ester at position 4. The isothiazole scaffold () is a five-membered aromatic ring with two heteroatoms (sulfur and nitrogen), contributing to its electron-deficient nature and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.31 g/mol |
| InChI | InChI=1S/C10H16N2O2S/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3 |
| Canonical SMILES | CC1=NSC(=C1C(=O)OC(C)(C)C)NC |
| XLogP3 | 1.48 (predicted) |
The tert-butyl ester group enhances lipophilicity (), favoring membrane permeability, while the methylamino substituent introduces hydrogen-bonding potential.
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate typically involves multi-step sequences, leveraging both cyclization and functional group transformations.
Isothiazole Ring Formation
A common approach utilizes thioamide intermediates, where cyclization with α-haloketones forms the isothiazole core. For example:
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Thioamide Preparation: Reaction of methylthiourea with acetyl chloride yields a thioamide precursor.
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Cyclization: Treatment with methyl bromoacetate in the presence of a base (e.g., KCO) induces ring closure.
Esterification and Substitution
Biological and Pharmacological Applications
Antimicrobial Activity
Isothiazoles are known for their broad-spectrum antimicrobial properties. The methylamino and ester groups in this compound likely enhance binding to bacterial enzymes such as dihydrofolate reductase (DHFR), a target for sulfonamide antibiotics. Preliminary studies suggest MIC values of against Staphylococcus aureus and Escherichia coli.
Neuropharmacology
Structural analogs of this compound have shown affinity for GABA receptors, suggesting potential anxiolytic or anticonvulsant applications. The tert-butyl group may facilitate blood-brain barrier penetration.
Physicochemical and Reactivity Profiles
Solubility and Stability
The compound exhibits moderate aqueous solubility ( at ) due to its lipophilic tert-butyl group. It is stable under ambient conditions but hydrolyzes in strongly acidic or basic environments, regenerating the carboxylic acid derivative.
Chemical Reactivity
Key reactive sites include:
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Ester Group: Susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis).
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Methylamino Group: Participates in alkylation and acylation reactions.
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Isothiazole Ring: Undergoes electrophilic substitution at the 4-position.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the methylamino and ester groups to optimize pharmacokinetics.
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In Vivo Studies: Evaluation of bioavailability and metabolite profiling in rodent models.
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Formulation Development: Nanoencapsulation to enhance aqueous solubility and targeted delivery.
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